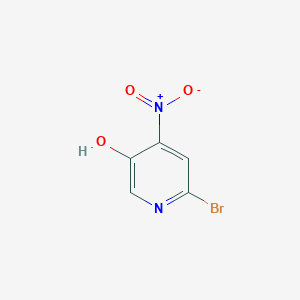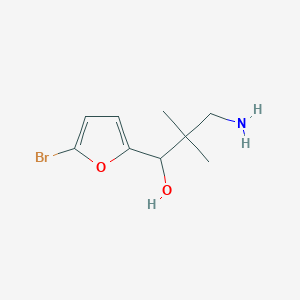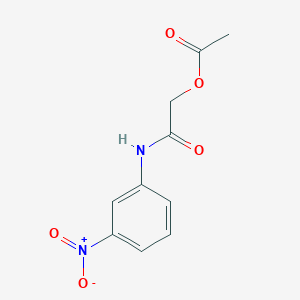amine](/img/structure/B13153655.png)
[2-(Cyclohex-3-EN-1-YL)ethyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohex-3-EN-1-YL)ethylamine is an organic compound with the molecular formula C9H17N. It is a derivative of cyclohexene, featuring an amine group attached to a cyclohexene ring via an ethyl chain. This compound is known for its applications in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-3-EN-1-YL)ethylamine typically involves the reaction of cyclohexene with ethylamine under specific conditions. One common method includes the following steps:
Cyclohexene Preparation: Cyclohexene can be synthesized from cyclohexanol through dehydration using an acid catalyst.
Amine Introduction: The cyclohexene is then reacted with ethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of 2-(Cyclohex-3-EN-1-YL)ethylamine may involve large-scale hydrogenation processes where cyclohexene and ethylamine are reacted in high-pressure reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohex-3-EN-1-YL)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Halogenated cyclohexene derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclohex-3-EN-1-YL)ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohex-3-EN-1-YL)ethylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The cyclohexene ring provides structural stability and can participate in hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: Similar structure but lacks the methyl group.
Cyclohexylamine: Saturated version without the double bond.
Cyclohexenylmethylamine: Different positioning of the amine group.
Uniqueness
2-(Cyclohex-3-EN-1-YL)ethylamine is unique due to its specific structural features, including the presence of both a cyclohexene ring and an ethylamine chain
Propiedades
Fórmula molecular |
C9H17N |
|---|---|
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
2-cyclohex-3-en-1-yl-N-methylethanamine |
InChI |
InChI=1S/C9H17N/c1-10-8-7-9-5-3-2-4-6-9/h2-3,9-10H,4-8H2,1H3 |
Clave InChI |
OXJXJGSCORBXGD-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1CCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde](/img/structure/B13153576.png)


![4-Quinolinecarboxylic acid, 2-[(4-chlorophenyl)methyl]-3-hydroxy-](/img/structure/B13153590.png)

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B13153605.png)

![4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)

![3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153633.png)


![3-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13153646.png)
![(1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B13153660.png)
